1-Pentyl-2-phénylbenzimidazole

Vue d'ensemble

Description

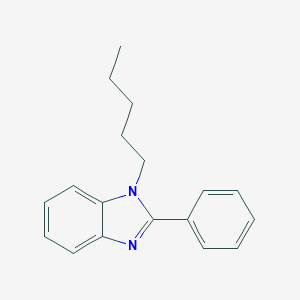

1-Pentyl-2-phenylbenzimidazole is a compound with the molecular formula C18H20N2 . It has a molecular weight of 264.4 g/mol . The IUPAC name for this compound is 1-pentyl-2-phenylbenzimidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Pentyl-2-phenylbenzimidazole includes a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The InChIKey for this compound is BQHQWIIIRSTNBC-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction yields and product stability of benzimidazole derivatives are significantly affected by the identity of the diamine and anhydride substituents . The presence of water in the reaction medium can increase the solubility of Na2S2O5, leading to an increment in the reaction rate and production yield .Physical and Chemical Properties Analysis

1-Pentyl-2-phenylbenzimidazole has a molecular weight of 264.4 g/mol . It has a topological polar surface area of 17.8 Ų and a heavy atom count of 20 . The compound has a complexity of 285 and a rotatable bond count of 5 .Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés du benzimidazole, tels que le 1-Pentyl-2-phénylbenzimidazole, ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux . La présence d'un groupe méthyle en position 5(6) sur l'échafaudage du benzimidazole a été trouvée pour influencer l'activité anticancéreuse . De plus, la présence de groupes donneurs d'électrons (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) a également provoqué une augmentation significative de l'activité anticancéreuse .

Activité antiproliférative

Les dérivés du benzimidazole substitués en position 2 par un groupe phényle ont montré une activité antiproliférative allant de bonne à puissante contre diverses lignées cellulaires cancéreuses . Des composés comme le 6-chloro-2- (4-fluorobenzyl)-1 H -benzo [d]imidazole et le 6-chloro-2-phénéthyl-1 H -benzo [d]imidazole étaient particulièrement actifs contre les lignées cellulaires cancéreuses HeLa et A375 .

Activité antimicrobienne

Les composés benzimidazoliques ont également été testés pour leurs propriétés antimicrobiennes . Certains dérivés phénoxy méthyliques comme le 5-chloro-2- ( (4-chlorophénoxy)méthyl)-1 H -benzo [d]imidazole et le 5,6-dichloro-2- ( (4-chlorophénoxy)méthyl)-1 H -benzimidazole étaient les plus actifs contre Candida .

Agents anti-inflammatoires

Le benzimidazole est connu pour sa vaste gamme d'applications thérapeutiques, y compris ses propriétés anti-inflammatoires . Cela fait du this compound un candidat potentiel pour le développement de médicaments anti-inflammatoires.

Agents antifongiques

Le benzimidazole et ses dérivés ont démontré des propriétés antifongiques . Cela suggère que le this compound pourrait être utilisé dans le développement de médicaments antifongiques.

Agents antiviraux

Le benzimidazole a également été étudié pour ses propriétés antivirales<a aria-label="1: " data-citationid="2c70932b-8910-a737-2847-fe208f8aae06-32" h="ID=SERP,5015.1" href="https://

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cellular targets, including enzymes and protein receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a way that inhibits the growth of cancer cells . The presence of certain substituent groups in their structures can significantly increase their anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives are generally influenced by their chemical structure and the presence of various substituent groups .

Result of Action

Benzimidazole derivatives are known to exhibit antiproliferative activity against various cancer cell lines .

Action Environment

The activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Orientations Futures

Benzimidazole derivatives are gaining attention due to their promising therapeutic potential . They are being studied for their anti-inflammatory properties, and many such agents are in the later phases of clinical trials . Future research will likely focus on optimizing these compounds to develop potential anti-inflammatory drugs to target inflammation-promoting enzymes .

Analyse Biochimique

Biochemical Properties

1-Pentyl-2-phenylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 1-Pentyl-2-phenylbenzimidazole, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1-Pentyl-2-phenylbenzimidazole exhibits binding affinity towards DNA, interfering with DNA replication and transcription processes .

Cellular Effects

1-Pentyl-2-phenylbenzimidazole exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and metastasis . Furthermore, 1-Pentyl-2-phenylbenzimidazole influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of 1-Pentyl-2-phenylbenzimidazole involves several key interactions at the molecular level. The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and disrupting the mitotic spindle formation . This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, 1-Pentyl-2-phenylbenzimidazole inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby causing DNA damage and cell death . The compound also modulates gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pentyl-2-phenylbenzimidazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to 1-Pentyl-2-phenylbenzimidazole results in immediate disruption of microtubule dynamics and induction of apoptosis . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and increased sensitivity to other chemotherapeutic agents .

Dosage Effects in Animal Models

The effects of 1-Pentyl-2-phenylbenzimidazole vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits . The compound’s efficacy and safety profile in animal models provide valuable insights for determining optimal dosages for potential clinical applications .

Metabolic Pathways

1-Pentyl-2-phenylbenzimidazole is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of 1-Pentyl-2-phenylbenzimidazole play a crucial role in determining its pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of 1-Pentyl-2-phenylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, 1-Pentyl-2-phenylbenzimidazole binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

1-Pentyl-2-phenylbenzimidazole exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, 1-Pentyl-2-phenylbenzimidazole can translocate to the nucleus, where it binds to DNA and modulates gene expression . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-pentyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-2-3-9-14-20-17-13-8-7-12-16(17)19-18(20)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHQWIIIRSTNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407640.png)

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407642.png)

![Methyl 5-[benzoyl(2-naphthylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407643.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B407645.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)

![Methyl 2-methyl-5-[(4-methylbenzoyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407654.png)

![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)

![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)

![Methyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407658.png)

![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)